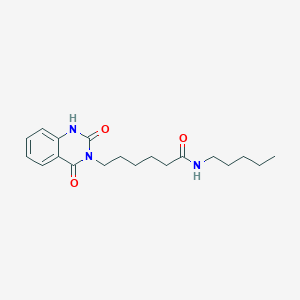

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone. One common method employs a one-pot reaction in ethanol at reflux conditions using a heterogeneous Lewis acid catalyst, such as poly(4-vinylpyridine) supported BF3 . This method is efficient, cost-effective, and environmentally friendly, allowing for easy purification and reuse of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Applications De Recherche Scientifique

Chemical Applications

Synthesis and Reaction Mechanisms:

- This compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution. For example:

- Oxidation : Common oxidizing agents like potassium permanganate can be used to convert it into carboxylic acids or ketones.

- Reduction : Reducing agents such as lithium aluminum hydride can yield alcohols or amines.

- Substitution : Nucleophilic substitution reactions can be performed using alkyl halides in the presence of bases.

Table 1: Chemical Reactions Involving 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Alkyl halides + Base | Substituted quinazolinones |

Biological Applications

Antimicrobial Activity:

Research has indicated that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:

- In vitro studies demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa , indicating potential as an antimicrobial agent .

Anticancer Properties:

The compound has also been investigated for its anticancer potential. Its mechanism of action may involve the inhibition of specific enzymes crucial for cancer cell proliferation. Research findings suggest that derivatives of this compound could serve as leads for developing new anticancer therapies .

Table 2: Biological Activities of this compound

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Mycobacterium smegmatis | Significant inhibition |

| Antimicrobial | Pseudomonas aeruginosa | Effective against bacterial strains |

| Anticancer | Various cancer cell lines | Inhibition of cell proliferation |

Medicinal Applications

The therapeutic potential of this compound is being explored in various contexts:

- Drug Development : Its unique structural features make it a candidate for drug development targeting diseases such as cancer and infections caused by resistant bacteria.

- Enzyme Inhibition Studies : The compound is used as a probe in biological systems to study enzyme inhibition mechanisms.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinazolinone derivatives including this compound against pathogenic bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many existing antibiotics.

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, derivatives of this compound were tested against human cancer cell lines. The findings revealed that certain modifications to the structure enhanced its potency as an anticancer agent by increasing apoptosis in cancer cells.

Mécanisme D'action

The mechanism of action of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the compound’s structural features .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-dihydroquinazolin-4(1H)-one: Shares a similar core structure but lacks the pentylhexanamide side chain.

Quinazolin-4(3H)-one: Another related compound with a simpler structure.

Anthranilamide derivatives: Compounds with similar functional groups and biological activities.

Uniqueness

Its combination of a quinazolinone core with a pentylhexanamide side chain sets it apart from other related compounds .

Activité Biologique

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves the condensation of anthranilamide with appropriate aldehydes or ketones. A common method employs a one-pot reaction in ethanol under reflux conditions using a heterogeneous Lewis acid catalyst like poly(4-vinylpyridine) supported BF3. This method enhances the yield and efficiency of the synthesis process.

Antimicrobial Properties

Research indicates that compounds within the quinazoline family exhibit significant antimicrobial activity. The synthesized derivatives of this compound have been tested against various bacterial strains:

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Excellent | 625–1250 µg/mL |

| Staphylococcus epidermidis | Excellent | Not specified |

| Enterococcus faecalis | Good | 625 µg/mL |

| Pseudomonas aeruginosa | Moderate | Not specified |

| Escherichia coli | No activity | N/A |

| Candida albicans (fungal) | Significant | Not specified |

These results suggest that the compound exhibits potent antibacterial properties against specific Gram-positive bacteria while showing limited or no activity against Gram-negative strains and certain fungi .

Anticancer Activity

The quinazoline derivatives have also been investigated for their anticancer potential. Various studies have reported that these compounds can inhibit cancer cell proliferation through different mechanisms:

- Inhibition of Cell Proliferation : Compounds derived from the quinazoline structure have shown effectiveness in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating significant cytotoxicity.

- Mechanisms of Action : The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell survival and proliferation. For instance, quinazolines may interfere with signaling pathways that promote tumor growth or induce apoptosis in malignant cells .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : By binding to certain receptors, it can modulate cellular responses that lead to therapeutic effects.

- Disruption of Cellular Signaling : The compound may interfere with signaling pathways within cells that are essential for growth and survival.

Case Studies

Several studies have highlighted the biological activities of compounds similar to this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives exhibited strong antibacterial activity against S. aureus and E. faecalis while showing minimal effects on E. coli and K. pneumoniae .

- Anticancer Research : Research focusing on quinazoline derivatives indicated promising results in inhibiting human breast and colon cancer cell lines with varying degrees of efficacy based on structural modifications .

Propriétés

IUPAC Name |

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-2-3-8-13-20-17(23)12-5-4-9-14-22-18(24)15-10-6-7-11-16(15)21-19(22)25/h6-7,10-11H,2-5,8-9,12-14H2,1H3,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCVVRADROTFEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.